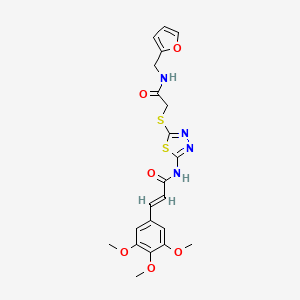

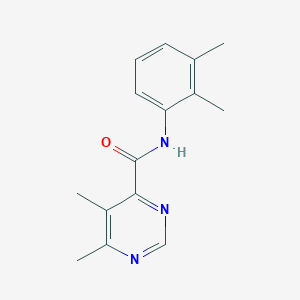

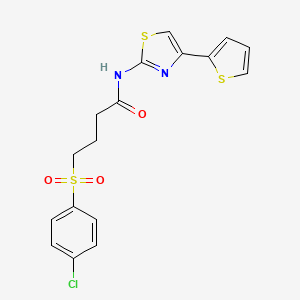

![molecular formula C11H17ClN2S B2634028 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylpiperidine CAS No. 923676-61-3](/img/structure/B2634028.png)

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylpiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylpiperidine” is a complex organic molecule that contains several functional groups . It has a piperidine ring, which is a six-membered ring with one nitrogen atom, and a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperidine and thiazole rings in separate steps, followed by their connection via a methylene (-CH2-) bridge . The exact methods and reagents used would depend on the specific synthetic route chosen by the chemist .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine and thiazole rings, as well as the chlorine atom attached to the thiazole ring . The exact three-dimensional structure would depend on the specific arrangement of these groups in space .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitrogen and sulfur atoms in the thiazole ring, as well as the chlorine atom . These atoms are electronegative and can participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atom could increase its polarity, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylpiperidine exhibits potential as a scaffold for designing novel drugs. Researchers explore its interactions with biological targets, aiming to develop therapeutic agents. For instance, modifications to this core structure could lead to potent antiviral, antibacterial, or anticancer compounds. Molecular docking studies can guide the design process .

Anti-HIV-1 Agents

In the context of HIV research, this compound has been investigated for its anti-HIV-1 activity. Scientists study its binding affinity to viral enzymes or receptors, seeking insights into inhibitory mechanisms. Rational drug design based on this scaffold may yield promising anti-HIV agents .

Thiazole Derivatives in Agriculture

Thiazoles, including 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylpiperidine, have applications in agriculture. They exhibit antifungal properties, making them potential candidates for crop protection. Researchers explore their effects on plant pathogens and evaluate their safety for agricultural use .

Material Science and Organic Electronics

Thiazole derivatives find applications in organic electronics due to their π-conjugated structures. Researchers investigate their electrical conductivity, photoluminescence, and charge transport properties. These compounds may serve as components in organic light-emitting diodes (OLEDs), solar cells, or field-effect transistors .

Coordination Chemistry and Metal Complexes

The thiazole moiety in 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylpiperidine can coordinate with metal ions. Scientists synthesize metal complexes by reacting this compound with appropriate metal salts. These complexes may exhibit interesting properties, such as luminescence or catalytic activity .

Biochemical Studies and Enzyme Inhibition

Researchers explore the interaction of this compound with enzymes. By understanding its binding modes and inhibitory effects, they gain insights into enzymatic processes. For instance, inhibition of specific enzymes involved in disease pathways could lead to therapeutic interventions .

Mecanismo De Acción

Target of Action

Compounds containing a thiazole ring, like 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylpiperidine, are often involved in various biological activities . The specific targets of this compound would depend on its exact structure and any functional groups present.

Mode of Action

The mode of action would depend on the compound’s specific targets. For example, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Biochemical Pathways

Thiazole compounds can affect various biochemical pathways depending on their specific targets. For instance, some thiazole compounds have been found to interfere with the growth hormone/insulin-like growth factor (GH/IGF) pathway .

Pharmacokinetics

These properties would be influenced by factors such as the compound’s solubility, stability, and molecular weight .

Result of Action

The molecular and cellular effects of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylpiperidine’s action would depend on its specific targets and mode of action. For example, if the compound interacts with DNA and causes double-strand breaks, this could lead to cell death .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylpiperidine. For instance, the compound’s stability could be affected by storage conditions .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-chloro-5-[(2,6-dimethylpiperidin-1-yl)methyl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN2S/c1-8-4-3-5-9(2)14(8)7-10-6-13-11(12)15-10/h6,8-9H,3-5,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATOYDZGNWZGHOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1CC2=CN=C(S2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylpiperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

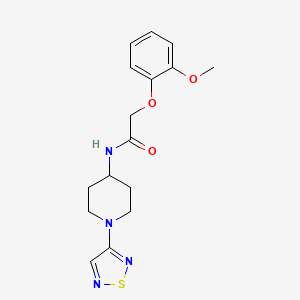

![N-Ethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]but-2-ynamide](/img/structure/B2633946.png)

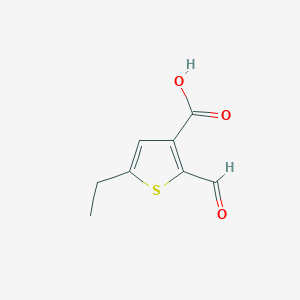

![4-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2633952.png)

![2-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2633956.png)

![Imidazo[5,1-b][1,3]thiazol-5-amine](/img/structure/B2633958.png)

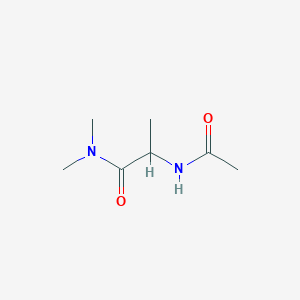

![3-chloro-2,2-dimethyl-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide](/img/no-structure.png)